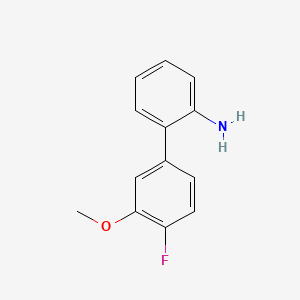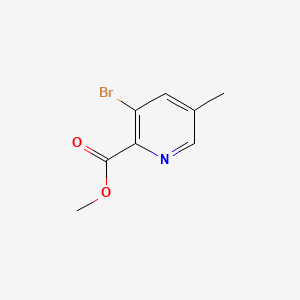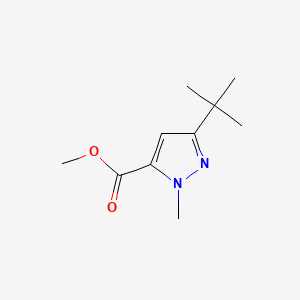
1-BROMO-4-CHLOROBUTANE-D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chlorobutane-D8 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 1-Bromo-4-chlorobutane, where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorobutane-D8 can be synthesized through the deuteration of 1-Bromo-4-chlorobutane. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically takes place under controlled conditions to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. The production process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chlorobutane-D8 undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs in polar solvents such as water or alcohol.
Elimination Reactions: Reagents such as potassium tert-butoxide or sodium ethoxide are used in non-polar solvents like ethanol or methanol.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted butanes where the bromine or chlorine atom is replaced by another functional group.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen and halogen atoms.
Oxidation and Reduction: The major products are alcohols or alkanes, depending on the reaction conditions.
Scientific Research Applications
1-Bromo-4-chlorobutane-D8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chlorobutane-D8 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within the system. This helps in understanding the molecular targets and pathways involved in various processes.
Comparison with Similar Compounds
1-Bromo-4-chlorobutane-D8 is unique due to its deuterium labeling. Similar compounds include:
1-Bromo-4-chlorobutane: The non-deuterated version of the compound.
1-Chloro-4-bromobutane: Another halogenated butane with different halogen positions.
1-Bromo-3-chloropropane: A similar compound with a different carbon chain length.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.
Properties
CAS No. |
1219803-72-1 |
|---|---|
Molecular Formula |
C4H8BrCl |
Molecular Weight |
179.511 |
IUPAC Name |
1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
NIDSRGCVYOEDFW-SVYQBANQSA-N |
SMILES |
C(CCBr)CCl |
Synonyms |
1-BROMO-4-CHLOROBUTANE-D8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596132.png)




![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)


![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)

